2-Ethyl-thiobenzamide

Vue d'ensemble

Description

2-Ethyl-thiobenzamide is an organic compound belonging to the class of thioamides Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Ethyl-thiobenzamide can be synthesized through several methods. One common approach involves the reaction of ethylamine with benzoyl chloride to form N-ethylbenzamide, which is then treated with phosphorus pentasulfide (P2S5) to yield this compound . Another method involves the reaction of ethylamine with thiobenzoyl chloride under basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves the use of readily available starting materials and efficient catalytic processes. The use of ionic liquids as solvents has been explored to enhance the reaction efficiency and reduce environmental impact .

Analyse Des Réactions Chimiques

Cyclization to Thiazoles and Thiazolines

Thiobenzamides undergo cyclization with α-halo carbonyl compounds to form thiazoles or thiazolines, a hallmark of the Hantzsch thiazole synthesis. For example:

-

Reaction with α-bromoacetates : Thiobenzamide reacts with ethyl 2-chloro-3-oxopropanoate in toluene under anhydrous MgSO₄ to yield ethyl 2-phenylthiazole-5-carboxylate (35% yield) .

-

Steric and electronic effects : Electron-withdrawing groups on the thiobenzamide enhance cyclization efficiency, while bulky ortho substituents hinder nucleophilic attack, reducing yields .

Example Reaction Conditions

Eschenmoser Coupling Reactions (ECR)

ECR involves coupling α-bromoamides or lactams with thiobenzamides to form alkenes via α-thioiminium intermediates. Key factors include:

-

Base and solvent : Weak bases (e.g., KHCO₃) in polar aprotic solvents (DMF) favor ECR, while strong bases (NaOH) promote elimination to nitriles .

-

Substituent effects : Secondary thiobenzamides (e.g., N-aryl derivatives) yield ECR products in 13–65% efficiency, depending on electronic effects of the aryl group .

ECR Optimization Table

Alkylation and Thioimidate Formation

Thiobenzamides react with alkyl halides or sulfates to form thioimidates, which are intermediates in heterocycle synthesis:

-

Example : Reaction with diethyl sulfate in ether/triethylamine yields S-ethyl thiobenzimidate hydrochloride (45% yield) .

-

Steric hindrance : Tertiary thiobenzamides (e.g., N,N-dimethyl derivatives) fail to undergo ECR due to poor nucleophilicity .

Oxidation and Toxicity Pathways

Thiobenzamides undergo S-oxidation to sulfoxides, which are implicated in hepatotoxicity. This pathway is accelerated by electron-donating substituents (e.g., -OCH₃) and inhibited by ortho substituents .

Key Observations

-

Bioactivation : 2-Ethyl-thiobenzamide may form reactive benzimidoyl intermediates that covalently modify biomolecules .

-

Polymer applications : Copolymers of lactide and 4-hydroxythiobenzamide enable sustained release of H₂S, suggesting potential for controlled drug delivery .

Synthetic Limitations and Challenges

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Heterocyclic Compounds

2-Ethyl-thiobenzamide serves as a crucial intermediate in the synthesis of heterocyclic compounds such as thiazoles and thiadiazoles. These compounds are known for their diverse biological activities, making them valuable in pharmaceutical development. The synthesis often involves reactions with electrophiles or through thionation processes, yielding products with enhanced properties for further applications in drug discovery .

Biological Research

Enzyme Inhibition Studies

Thioamides, including this compound, are investigated for their potential as enzyme inhibitors. Research has shown that these compounds can interfere with various enzymatic pathways, which is critical in understanding disease mechanisms and developing targeted therapies. For instance, studies have explored the interaction of thioamides with specific proteins involved in metabolic pathways, providing insights into their biological roles .

Potential Therapeutic Applications

In medicinal chemistry, this compound has been examined for its anticancer and antimicrobial properties. Its structural similarity to other bioactive compounds allows it to exhibit significant cytotoxicity against various cancer cell lines. Case studies have demonstrated its effectiveness in inhibiting tumor growth in vitro and in vivo models, highlighting its potential as a therapeutic agent .

Industrial Applications

Advanced Material Production

This compound is utilized in the formulation of advanced materials due to its unique chemical properties. It plays a role in creating polymers and catalysts that exhibit enhanced conductivity and thermal stability. For example, research has shown that incorporating thioamides into polymer matrices can improve their mechanical properties and resistance to environmental stressors .

Agricultural Chemicals

this compound is also significant in agricultural chemistry. It is used in the development of agrochemicals that target specific pests while minimizing environmental impact. Its effectiveness as an insecticide has been documented, providing an alternative to traditional chemicals that often lead to resistance issues among pest populations .

Data Tables

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Chemical Synthesis | Synthesis of thiazoles and thiadiazoles | Enhances biological activity of derivatives |

| Biological Research | Enzyme inhibition studies | Potential therapeutic applications in cancer |

| Industrial Applications | Production of polymers and catalysts | Improved mechanical properties |

| Agricultural Chemicals | Development of insecticides | Effective against resistant pest populations |

Case Studies

-

Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects on human cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest . -

Enzyme Interaction

Research highlighted the role of this compound as an inhibitor of specific enzymes involved in metabolic pathways related to drug metabolism, providing insights into its potential use in pharmacology . -

Material Science Innovations

A recent study explored the incorporation of this compound into polymer formulations, resulting in materials with enhanced thermal stability and conductivity, beneficial for electronic applications .

Mécanisme D'action

The mechanism of action of 2-ethyl-thiobenzamide involves its interaction with various molecular targets. The sulfur atom in the thioamide group can form strong interactions with metal ions and enzymes, leading to inhibition or modulation of their activity . Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways .

Comparaison Avec Des Composés Similaires

Thiobenzamide: Similar structure but lacks the ethyl group.

4-Methyl-thiobenzamide: Contains a methyl group instead of an ethyl group.

N-Phenyl-thiobenzamide: Contains a phenyl group instead of an ethyl group.

Uniqueness: 2-Ethyl-thiobenzamide is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with biological targets.

Activité Biologique

2-Ethyl-thiobenzamide is an organic compound with notable biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

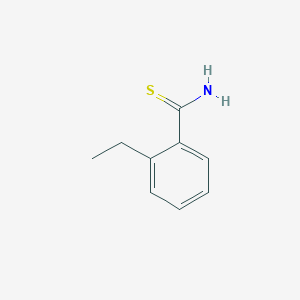

This compound features a thiobenzamide structure with an ethyl group attached to the nitrogen atom. Its molecular formula is CHNS, characterized by the presence of a thiocarbonyl functional group, which enhances its reactivity and biological interactions.

Biological Activities

Antimicrobial Activity : this compound has been studied for its potential as an antimicrobial agent. Research indicates that compounds in the thioamide class, including this compound, exhibit significant activity against a range of pathogens. This activity is attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymatic processes.

Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. The compound has been shown to inhibit certain cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. Further investigations are required to elucidate its efficacy against specific cancer types.

Enzyme Inhibition : The compound interacts with various enzymes, acting as an inhibitor in metabolic pathways. Its mechanism involves the formation of strong interactions with metal ions and enzymes due to the sulfur atom in the thioamide group. This interaction can lead to modulation of enzyme activity, which is crucial for therapeutic applications.

The biological activity of this compound is primarily mediated through its interaction with biological targets:

- Binding Affinity : Studies utilizing molecular docking techniques have demonstrated that this compound can effectively bind to specific enzymes, thereby inhibiting their function.

- Covalent Modifications : The compound may also modify lipid structures within cells, contributing to its hepatotoxic effects observed in some studies .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound relative to structurally similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Ethyl group on nitrogen; thiocarbonyl | Antimicrobial, anticancer |

| Thiocarbamates | Varying substituents on nitrogen | Enzyme inhibition |

| Benzothiazoles | Fused benzene-thiazole structure | Antimicrobial, anticancer |

| Thioacetamide | Simpler structure without ethyl | Antimicrobial |

The presence of the ethyl group in this compound enhances its reactivity compared to other thioamides, making it particularly valuable in medicinal chemistry.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various thioamides, including this compound, against bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability upon treatment with the compound.

- Cancer Cell Line Studies : In vitro studies have demonstrated that this compound can induce apoptosis in specific cancer cell lines (e.g., breast and lung cancer). The mechanism involves activation of caspase pathways leading to programmed cell death.

- Enzyme Interaction Studies : Kinetic assays have shown that this compound effectively inhibits key metabolic enzymes involved in drug metabolism, suggesting potential applications in pharmacotherapy for enhancing drug efficacy or reducing toxicity .

Propriétés

IUPAC Name |

2-ethylbenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDMKVFNIVOKBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30605224 | |

| Record name | 2-Ethylbenzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30605224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885280-16-0 | |

| Record name | 2-Ethylbenzenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885280-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylbenzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30605224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.